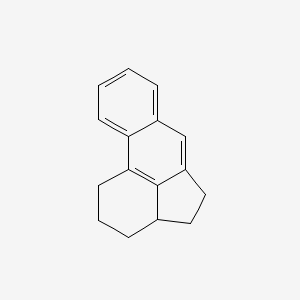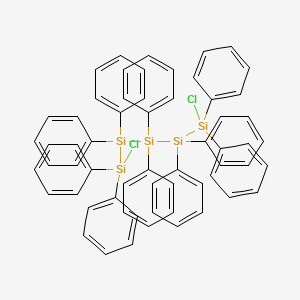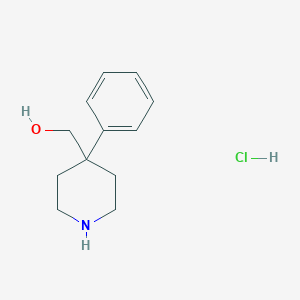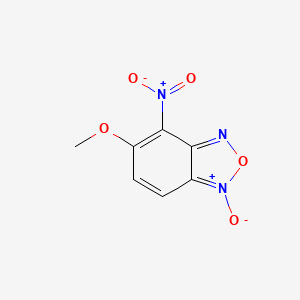
5-Chloro-2-hydroxy-4-methylbenzenesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-hydroxy-4-methylbenzenesulfonyl fluoride is an organic compound with the molecular formula C7H6ClFO3S It is a sulfonyl fluoride derivative, characterized by the presence of a chloro, hydroxy, and methyl group on a benzene ring, along with a sulfonyl fluoride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-4-methylbenzenesulfonyl fluoride typically involves the sulfonylation of 5-chloro-2-hydroxy-4-methylbenzenesulfonic acid with sulfuryl fluoride. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl fluoride derivative. The general reaction scheme is as follows:
[ \text{5-Chloro-2-hydroxy-4-methylbenzenesulfonic acid} + \text{Sulfuryl fluoride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-hydroxy-4-methylbenzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols.
Oxidation and Reduction: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes, while reduction reactions can modify the chloro group.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for reduction.
Major Products Formed
Substitution Products: Formation of sulfonamides or sulfonate esters.
Oxidation Products: Formation of ketones or aldehydes.
Reduction Products: Formation of dechlorinated derivatives.
Applications De Recherche Scientifique
5-Chloro-2-hydroxy-4-methylbenzenesulfonyl fluoride has diverse applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor due to the reactivity of the sulfonyl fluoride group.
Medicine: Explored for its potential therapeutic applications, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-hydroxy-4-methylbenzenesulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. The molecular targets include serine proteases and other enzymes with nucleophilic active sites. The inhibition occurs through the formation of a stable sulfonyl-enzyme complex, which prevents the enzyme from performing its catalytic function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-2-hydroxybenzenesulfonyl fluoride
- 4-Methylbenzenesulfonyl fluoride
- 2-Hydroxy-4-methylbenzenesulfonyl fluoride
Comparison
5-Chloro-2-hydroxy-4-methylbenzenesulfonyl fluoride is unique due to the presence of both chloro and hydroxy groups on the benzene ring, which can influence its reactivity and specificity in chemical reactions. Compared to similar compounds, it may exhibit different reactivity patterns and biological activity, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
23378-97-4 |
|---|---|
Formule moléculaire |
C7H6ClFO3S |
Poids moléculaire |
224.64 g/mol |
Nom IUPAC |
5-chloro-2-hydroxy-4-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H6ClFO3S/c1-4-2-6(10)7(3-5(4)8)13(9,11)12/h2-3,10H,1H3 |
Clé InChI |
JWFAESUCJZGWMS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Cl)S(=O)(=O)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Pentacyclo[23.3.1.1~4,8~.1~11,15~.1~18,22~]dotriaconta-1(29),4(32),5,7,11(31),12,14,18(30),19,21,25,27-dodecaene](/img/structure/B14718840.png)

![[(1,3-Benzoxazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14718848.png)

